molecular formula C9H7BrF2O B2754458 1-(3-Bromophenyl)-2,2-difluoropropan-1-one CAS No. 2028542-26-7

1-(3-Bromophenyl)-2,2-difluoropropan-1-one

Cat. No. B2754458
CAS RN: 2028542-26-7
M. Wt: 249.055
InChI Key: SYWXEMHOUIOQQZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-difluoropropan-1-one, also known as 3-Bromodifluoroketone (BDK), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDK is a versatile compound that can be synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Anti-Arrhythmia Agent

BH belongs to the class of tetrahydroisoquinolines and has been investigated for its potential as an anti-arrhythmia agent . Arrhythmias are abnormal heart rhythms, and BH’s pharmacokinetic characterization has shed light on its efficacy in treating these conditions. It is essential for maintaining normal heart function and preventing life-threatening arrhythmias.

Cancer Research

Recent studies have explored BH analogs for their anticancer activity. Specifically, researchers synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and evaluated their growth inhibition properties. These compounds exhibited promising results, making them potential candidates for further investigation in cancer therapy .

Metabolite Identification

Understanding BH’s metabolism is crucial for drug development. Researchers have identified its metabolites both in vitro and in vivo. The main metabolic pathways involve phase-I reactions (demethylation, dehydrogenation, and epoxidation) and phase-II reactions (glucuronide and sulfate conjugation). A total of 18 metabolites have been characterized, providing insights into BH’s absorption and metabolism .

Fluoromethylation Reactions

BH’s difluoropropanone moiety makes it interesting for nucleophilic fluoromethylation reactions. Researchers have explored its reactivity with para-quinone methides (p-QMs) using Me3SiRf (Rf = CF2H, CF3, CF2CF3, CF2COOEt, and CF2SPh). These reactions yield structurally diverse difluoromethyl products, which have potential applications in organic synthesis .

Neuropharmacology

Given its tetrahydroisoquinoline structure, BH may have implications in neuropharmacology. Investigating its effects on neurotransmitter systems, neuronal excitability, or neuroprotection could reveal new therapeutic avenues for neurological disorders.

properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWXEMHOUIOQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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